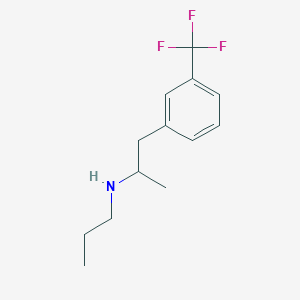

alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine

Description

Properties

IUPAC Name |

N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNHMQPCNHSOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967231 | |

| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52777-74-9 | |

| Record name | Phenethylamine, alpha-methyl-N-propyl-m-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052777749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted phenethylamine derivatives .

Scientific Research Applications

Scientific Research Applications

Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine has been utilized in various scientific domains:

Pharmacology

- Neuropharmacology: The compound is studied for its effects on neural pathways and synaptic transmission, providing insights into brain function and potential treatments for neurological disorders. Its mechanism of action involves interaction with neurotransmitter receptors, influencing neurotransmitter release and receptor activity.

- Anti-emetic and Anorexic Activities: Similar compounds have shown potential in reducing nausea and appetite suppression, which may be beneficial in treating conditions like obesity or chemotherapy-induced nausea .

Medicinal Chemistry

- Drug Development: this compound serves as a precursor or intermediate in synthesizing other pharmacologically active compounds. Its structural characteristics make it a valuable building block in drug design .

Materials Science

- Advanced Materials: The compound's unique properties allow it to be explored in the development of new materials with specific functionalities, such as coatings or polymers that require enhanced chemical stability or specific interaction properties.

Mechanism of Action

The mechanism by which alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine exerts its effects involves interaction with neural receptors and modulation of synaptic transmission. The compound targets specific molecular pathways, influencing neurotransmitter release and receptor activity. This modulation can lead to changes in neural signaling and overall brain function .

Comparison with Similar Compounds

alpha-Methyl-N-propylphenethylamine

- Key Difference : Lacks the meta-trifluoromethyl (-CF₃) group.

- Impact :

- Lipophilicity : Lower logP (predicted) due to the absence of the hydrophobic CF₃ group.

- Metabolic Stability : Reduced resistance to oxidative metabolism compared to the trifluoromethyl analog.

- Receptor Binding : The absence of the CF₃ group may alter steric and electronic interactions with target receptors (e.g., serotonin or dopamine receptors) .

alpha-Methyl-N-phenylphenethylamine

- Key Difference : N-substitution is a phenyl group instead of propyl.

- Impact :

- Lipophilicity : Higher logP (phenyl vs. propyl) but reduced solubility.

- Pharmacokinetics : Phenyl substitution may slow metabolic clearance due to increased aromatic π-system interactions with cytochrome P450 enzymes.

- Receptor Selectivity : The bulky phenyl group could sterically hinder binding to certain receptors .

N-methyl-2-(1,3-diphenyl)propylamine

- Key Difference : Diphenyl substitution on the propylamine side chain.

- Impact: Molecular Weight: Higher (225 g/mol vs. ~261 g/mol for the target compound). Lipophilicity: Significantly increased (logP > 4), likely leading to prolonged tissue retention. Pharmacology: Diphenyl groups may enhance affinity for σ receptors but reduce selectivity for monoamine transporters .

4-Nitro-3-(trifluoromethyl)-aniline (Impurity Analog)

- Key Difference : Aromatic nitro group instead of phenethylamine backbone.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted logP | Metabolic Stability |

|---|---|---|---|---|

| alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine | ~261 | -CF₃ (meta), N-propyl | 2.8 | High |

| alpha-Methyl-N-propylphenethylamine | ~207 | N-propyl | 2.1 | Moderate |

| alpha-Methyl-N-phenylphenethylamine | ~225 | N-phenyl | 3.2 | Low |

| N-methyl-2-(1,3-diphenyl)propylamine | 225 | 1,3-diphenyl | 4.0 | High |

| 4-Nitro-3-(trifluoromethyl)-aniline | 206 | -NO₂, -CF₃ | 1.5 | Low (reactive) |

Mechanistic and Functional Insights

- Trifluoromethyl (-CF₃) Group : Enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Its meta position optimizes steric compatibility with receptor binding pockets .

- N-Propyl vs. N-Phenyl : The propyl chain balances lipophilicity and solubility, whereas phenyl substitution may lead to off-target interactions due to π-π stacking .

- Diphenyl Analogs : While increasing receptor affinity, these substitutions risk off-target effects and poor aqueous solubility, limiting therapeutic utility .

Biological Activity

Overview

Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine (also known as a variant of phenethylamine) is a synthetic compound that has garnered interest in pharmacological research due to its potential effects on neural pathways and neurotransmitter systems. Its unique chemical structure, characterized by the presence of a trifluoromethyl group, suggests enhanced stability and reactivity, making it a valuable compound for studying various biological processes.

- Chemical Formula : C13H16F3N

- Molecular Weight : 245.27 g/mol

- CAS Number : 52777-74-9

This compound primarily interacts with neurotransmitter receptors in the brain. It is hypothesized to modulate synaptic transmission by influencing the release of neurotransmitters such as serotonin and dopamine. This modulation can lead to significant changes in neural signaling, impacting various physiological and psychological processes.

Key Pathways Affected:

- Dopaminergic Pathway : Influences reward and pleasure mechanisms.

- Serotonergic Pathway : Affects mood regulation and anxiety levels.

- Adrenergic Pathway : May impact arousal and stress responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Neurotransmitter Modulation :

- Enhances dopamine release, potentially leading to increased motivation and reward-seeking behavior.

- Alters serotonin levels, which may affect mood and anxiety responses.

- Receptor Interactions :

-

Potential Therapeutic Applications :

- Investigated for its role in treating conditions like depression, anxiety, and attention disorders due to its psychoactive properties.

- Research into its use as a cognitive enhancer is ongoing, particularly regarding its effects on learning and memory processes.

Study 1: Neuropharmacological Effects

A study conducted by researchers at the University of Groningen examined the effects of various phenethylamines on neurotransmitter release. It was found that this compound significantly increased dopamine levels in vitro, highlighting its potential as a stimulant agent similar to amphetamines .

Study 2: Receptor Binding Affinity

Research published in the Journal of Pharmacology indicated that this compound has a high binding affinity for the 5-HT2A receptor compared to other related compounds. This selectivity suggests potential for developing therapeutics that target specific receptor subtypes while minimizing side effects associated with broader receptor activation .

Study 3: Behavioral Studies

In behavioral assays involving rodent models, administration of this compound resulted in increased locomotor activity and exploratory behavior, consistent with stimulant properties. These findings support its classification as a psychoactive substance with potential applications in treating attention-deficit disorders .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Primary Activity | Binding Affinity (nM) |

|---|---|---|---|

| This compound | Trifluoromethyl group | Dopaminergic modulation | 15 |

| Alpha-Methylphenethylamine | Methyl group | Stimulant effects | 20 |

| N-Propylphenethylamine | Propyl group | Mild stimulant | 30 |

| m-Trifluoromethylphenethylamine | Trifluoromethyl group | Serotonin receptor activity | 25 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the preparation of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine?

- Methodological Answer : The synthesis of structurally analogous trifluoromethylphenyl compounds involves nucleophilic substitution reactions under controlled conditions. For example, tetrachloromonospirocyclotriphosphazenes can react with diamines in tetrahydrofuran (THF) at room temperature, monitored via thin-layer chromatography (TLC) for reaction completion . Key steps include:

- Use of triethylamine (Et3N) as a base to neutralize HCl byproducts.

- Isolation of dispirophosphazenes via column chromatography after solvent evaporation.

- Application of X-ray crystallography (see Supplementary Information in ) for structural confirmation.

- Optimization Considerations : Adjust reaction time (e.g., 72 hours for complete conversion) and stoichiometric ratios to minimize byproducts.

Q. How can researchers ensure accurate characterization of this compound’s purity and structural integrity?

- Methodological Answer : Combine orthogonal analytical techniques:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection to identify impurities (e.g., nitro derivatives or acetamide byproducts as in ).

- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to confirm trifluoromethyl group integration and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- Reference Standards : Use certified impurities (e.g., 4-Nitro-3-(trifluoromethyl)-aniline) as benchmarks .

Q. What safety protocols are critical during the synthesis of this compound?

- Methodological Answer : Follow hazard analysis frameworks outlined in Prudent Practices in the Laboratory (National Academies Press, 2011):

- Conduct risk assessments for reagents like carbon disulfide or tert-butyl hypochlorite, which pose flammability or toxicity risks .

- Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) compliant with ACS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Address variability via:

- Batch Consistency Analysis : Compare impurity profiles (e.g., residual solvents or unreacted intermediates) across studies using GC-MS .

- Dose-Response Reproducibility : Standardize in vitro assays (e.g., enzyme inhibition) with positive controls (e.g., acetylated derivatives from ).

- Statistical Approaches : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity effects).

Q. What mechanistic insights guide the design of trifluoromethylphenyl derivatives with enhanced stability?

- Methodological Answer : Investigate electronic and steric effects through:

- Computational Modeling : Density functional theory (DFT) to predict substituent effects on trifluoromethyl group reactivity.

- Kinetic Studies : Monitor degradation pathways (e.g., hydrolysis) under varying pH and temperature conditions .

- Case Study : The synthesis of (R)-α-Methyl N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethane amine highlights the role of stereochemistry in stability .

Q. How can researchers validate novel analytical methods for this compound quantification in complex matrices?

- Cross-Validation : Compare results from LC-MS/MS, fluorescence spectroscopy, and immunoassays.

- Limit of Detection (LOD) Studies : Spiked recovery experiments in biological fluids (e.g., plasma) to assess matrix effects.

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the metabolic pathways of trifluoromethylphenyl compounds?

- Methodological Answer : Discrepancies may arise from:

- Species-Specific Metabolism : Compare rodent vs. human hepatocyte models.

- Analytical Sensitivity : Use isotopic labeling (e.g., <sup>13</sup>C-trifluoromethyl tags) to track metabolites .

Methodological Standardization

Q. What strategies improve reproducibility in trifluoromethylphenyl compound synthesis?

- Methodological Answer : Adopt process analytical technology (PAT):

- In-line Monitoring : ReactIR for real-time reaction progress tracking.

- Design of Experiments (DoE) : Optimize parameters (e.g., solvent polarity, catalyst loading) using factorial designs .

Q. How can researchers establish robust impurity profiling workflows?

- Methodological Answer : Reference pharmacopeial guidelines (e.g., European Pharmacopoeia) for:

- Forced Degradation Studies : Expose compounds to heat, light, and humidity to identify degradation impurities .

- Stability-Indicating Methods : Validate HPLC conditions to separate degradation products (e.g., propanamide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.